molecular formula C19H19BrN2O2S2 B6520265 4-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 893994-60-0

4-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6520265
CAS No.: 893994-60-0
M. Wt: 451.4 g/mol
InChI Key: XUOHGAKPZFCYMB-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a brominated benzene ring linked via a sulfonamide group to a thiazole moiety substituted with a 4-methylphenyl group. The bromine atom likely enhances halogen bonding interactions in biological targets, while the thiazole and methylphenyl groups contribute to lipophilicity and steric effects .

Properties

IUPAC Name

4-bromo-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S2/c1-13-3-5-15(6-4-13)19-22-14(2)18(25-19)11-12-21-26(23,24)17-9-7-16(20)8-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOHGAKPZFCYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to sulfonamides with variations in halogenation, aryl substituents, and functional groups (Table 1). Key analogues include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzene/Thiazole) Mol. Formula Mol. Weight (g/mol) Key Properties/Inferences
4-Bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Br (benzene); 4-methylphenyl (thiazole) ~C20H20BrN3O2S2 ~451.4 Enhanced halogen bonding; moderate lipophilicity
4-Chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Cl (benzene); 3-methylphenyl (thiazole) C19H19ClN2O2S2 406.95 Lower molecular weight; reduced steric bulk
4-Fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide F (benzene); 4-methylphenyl (thiazole) C19H19FN2O2S2 390.5 Higher metabolic stability; improved solubility
4-Ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide OEt (benzene); 4-methylphenyl (thiazole) C21H24N2O3S2 416.56 Increased lipophilicity; potential for prolonged half-life

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